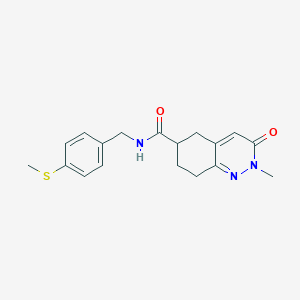

2-methyl-N-(4-(methylthio)benzyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-N-[(4-methylsulfanylphenyl)methyl]-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-21-17(22)10-14-9-13(5-8-16(14)20-21)18(23)19-11-12-3-6-15(24-2)7-4-12/h3-4,6-7,10,13H,5,8-9,11H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQSTXSTOVQTSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCC3=CC=C(C=C3)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-methyl-N-(4-(methylthio)benzyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a synthetic organic molecule with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure includes a hexahydrocinnoline core with a methylthio benzyl substituent. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 10 | Cell cycle arrest |

| A549 | 12 | Caspase activation |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against a range of pathogens. Notably:

- Bacterial Strains : E. coli, S. aureus.

- Fungal Strains : C. albicans.

Results show that the compound exhibits significant antibacterial and antifungal effects, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.

| Pathogen | MIC (µg/mL) | Type |

|---|---|---|

| E. coli | 10 | Bacterial |

| S. aureus | 5 | Bacterial |

| C. albicans | 20 | Fungal |

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties . It has been shown to mitigate oxidative stress in neuronal cells:

- Model Used : SH-SY5Y neuroblastoma cells.

- Findings : Treatment with the compound reduced reactive oxygen species (ROS) levels and increased cell viability under oxidative stress conditions.

Case Studies

- In Vivo Study on Cancer Models :

- A study conducted on mice bearing xenograft tumors showed that administration of the compound at a dose of 50 mg/kg significantly reduced tumor size compared to control groups.

- Neuroprotection in Animal Models :

- In a rat model of Parkinson's disease, the compound improved motor function and reduced neurodegeneration markers when administered over four weeks.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Core Heterocycle: The target compound’s hexahydrocinnoline core is distinct from pyrrolidine (Example 67) or tetrahydro-2H-pyran () systems.

Substituent Chemistry :

- The 4-(methylthio)benzyl group is a shared feature with patented compounds in and , where methylthio groups are often linked to improved metabolic stability .

- In Example 68 (), the 4-methylthiazole substituent introduces a sulfur-containing heterocycle, which may confer distinct electronic or steric effects compared to the methylthio-benzyl group.

Functional Groups: The 3-oxo group in the target compound could participate in hydrogen bonding, analogous to the 4-hydroxy group in Example 67 . The absence of charged groups (e.g., dimethylaminoethyl in ) may limit the target compound’s interaction with polar biological targets.

Research Implications and Limitations

- Novelty: The hexahydrocinnoline scaffold is understudied compared to pyrrolidine or pyran-based analogs, suggesting opportunities for novel therapeutic applications (e.g., kinase inhibition, given the prevalence of similar compounds in kinase-targeting patents ).

- Data Gaps: No direct pharmacological or solubility data for the target compound are available in the provided evidence.

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

A multi-step approach is typically required, involving:

- Step 1 : Formation of the cinnoline core via cyclization reactions under controlled temperature (e.g., 60–80°C) and solvent selection (e.g., THF or DMF) to optimize ring closure .

- Step 2 : Introduction of the 4-(methylthio)benzyl group via nucleophilic substitution or reductive amination, requiring inert atmospheres (e.g., nitrogen) .

- Step 3 : Final carboxamide coupling using reagents like HATU or EDCI, monitored via HPLC or TLC for purity (>95%) . Key challenges include minimizing byproducts during cyclization and ensuring regioselectivity in substitutions.

Q. How should researchers validate the structural integrity of this compound?

Use a combination of:

- 1H/13C NMR : To confirm proton environments (e.g., methylthio group at δ ~2.5 ppm) and carbon backbone .

- High-resolution mass spectrometry (HRMS) : For exact mass verification (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .

- X-ray crystallography : To resolve stereochemical ambiguities in the hexahydrocinnoline ring .

Q. What preliminary assays are recommended to assess its biological activity?

- Enzyme inhibition assays : Screen against kinases or proteases (e.g., IC50 determination) .

- Cellular viability assays : Use cancer cell lines (e.g., MCF-7, HepG2) to evaluate cytotoxicity (EC50 values) .

- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions (e.g., KD values) .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved?

Contradictions often arise from assay conditions or target heterogeneity. Mitigation strategies include:

- Standardized protocols : Replicate assays across multiple labs using identical cell lines/pH conditions .

- Off-target profiling : Use proteome-wide affinity pulldown assays to identify unintended interactions .

- Meta-analysis : Compare data across structurally analogous compounds (e.g., fluorobenzyl or methoxyphenyl derivatives) to isolate structure-activity trends .

Q. What computational methods support the optimization of this compound’s pharmacokinetics?

- Molecular dynamics (MD) simulations : Predict blood-brain barrier permeability using logP and polar surface area calculations .

- Docking studies : Map interactions with cytochrome P450 enzymes to anticipate metabolic stability .

- QSAR models : Corrogate substituent effects (e.g., methylthio vs. methoxy groups) on bioavailability .

Q. How can synthetic yields be improved without compromising purity?

- Flow chemistry : Optimize exothermic steps (e.g., cyclization) with precise temperature control .

- Catalytic systems : Use Pd/C or organocatalysts to enhance coupling efficiency in carboxamide formation .

- In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates .

Q. What strategies validate the compound’s mechanism of action in vivo?

- Pharmacodynamic biomarkers : Measure downstream targets (e.g., phosphorylated proteins) in rodent models .

- Isotope labeling : Synthesize a 14C-labeled analog for tissue distribution studies .

- CRISPR/Cas9 knockouts : Confirm target specificity by comparing effects in wild-type vs. gene-edited models .

Methodological Frameworks

Q. How to design a study linking this compound to a novel biological pathway?

- Hypothesis-driven framework : Start with transcriptomic profiling (RNA-seq) of treated cells to identify dysregulated pathways .

- Network pharmacology : Integrate STRING or KEGG databases to map protein-protein interaction clusters .

- Experimental validation : Use siRNA knockdowns to confirm pathway nodes affected by the compound .

Q. What statistical approaches address variability in pharmacological data?

- Bayesian hierarchical modeling : Account for inter-lab variability in IC50 measurements .

- Bootstrap resampling : Estimate confidence intervals for EC50 values derived from dose-response curves .

- Multivariate ANOVA : Isolate confounding factors (e.g., serum concentration in cell assays) .

Ethical and Reproducibility Considerations

Q. How to ensure compliance with non-human research guidelines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.